Methyl (1Z)-2-[(1,3-benzothiazol-2-yl)sulfanyl]-N-benzoylethanimidate
Description
Methyl (1Z)-2-[(1,3-benzothiazol-2-yl)sulfanyl]-N-benzoylethanimidate is a specialized ethanimidate derivative featuring a benzothiazole sulfanyl moiety and a benzoyl substituent. The (1Z)-configuration indicates a specific stereochemical arrangement at the 1-position of the ethanimidate backbone. This compound is structurally characterized by:
- Ethanimidate core: A reactive imidate ester group.
- Benzothiazole sulfanyl group: A sulfur-linked benzothiazole ring, which may act as a directing group in metal-catalyzed reactions.
- N-Benzoyl substituent: A bulky, electron-withdrawing aromatic group that influences steric and electronic properties.
Properties
CAS No. |
651714-23-7 |
|---|---|
Molecular Formula |
C17H14N2O2S2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
methyl 2-(1,3-benzothiazol-2-ylsulfanyl)-N-benzoylethanimidate |
InChI |
InChI=1S/C17H14N2O2S2/c1-21-15(19-16(20)12-7-3-2-4-8-12)11-22-17-18-13-9-5-6-10-14(13)23-17/h2-10H,11H2,1H3 |
InChI Key |
JXAFKXRBWZLOBG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=NC(=O)C1=CC=CC=C1)CSC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1Z)-2-[(1,3-benzothiazol-2-yl)sulfanyl]-N-benzoylethanimidate typically involves the following steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of the benzothiazole derivative. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Thioether Formation: The benzothiazole derivative is then reacted with a thiol compound to form the thioether linkage. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate.
Imidate Formation: The final step involves the reaction of the thioether with a benzoyl chloride derivative to form the imidate. This reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (1Z)-2-[(1,3-benzothiazol-2-yl)sulfanyl]-N-benzoylethanimidate can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidate group can be reduced to form amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, alcohols, dichloromethane, and chloroform.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted benzoyl derivatives.
Scientific Research Applications
Methyl (1Z)-2-[(1,3-benzothiazol-2-yl)sulfanyl]-N-benzoylethanimidate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of Methyl (1Z)-2-[(1,3-benzothiazol-2-yl)sulfanyl]-N-benzoylethanimidate involves its interaction with specific molecular targets and pathways. The benzothiazole moiety can interact with biological macromolecules such as proteins and nucleic acids, potentially leading to the inhibition of enzymatic activity or the disruption of cellular processes. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Methyl (1Z)-N-Acetyl-2-[(1,3-Benzothiazol-2-yl)Sulfanyl]Ethanimidate (CAS 89000-13-5)
Molecular Formula : C₁₂H₁₂N₂O₂S₂
Key Differences :
- Substituent : The acetyl group (N-acetyl) replaces the benzoyl group, reducing steric bulk and electron-withdrawing effects.
- Applications : Commercially available (Parchem Chemicals), this compound is utilized as a synthetic intermediate. Its smaller substituent may enhance reactivity in nucleophilic substitutions compared to the benzoyl variant .
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
Molecular Formula: C₁₂H₁₇NO₂ Key Differences:
- Core Structure : Benzamide backbone with an N,O-bidentate directing group (hydroxy-dimethylethyl).
Data Table: Structural and Functional Comparison
Research Findings and Implications
Electronic and Steric Effects
- N-Benzoyl vs. N-Acetyl : The benzoyl group’s larger size and stronger electron-withdrawing nature may stabilize the ethanimidate core against hydrolysis but reduce reactivity in sterically sensitive reactions compared to the acetyl analog .
- Benzothiazole Sulfanyl vs. N,O-Bidentate Groups : The sulfanyl-benzothiazole moiety offers distinct metal-coordination modes (e.g., via sulfur or nitrogen), whereas the N,O-bidentate group in the benzamide compound facilitates chelation to transition metals for C–H activation .
Structural Insights
- Such studies would confirm bond angles, Z-configuration, and packing interactions .
Biological Activity
Methyl (1Z)-2-[(1,3-benzothiazol-2-yl)sulfanyl]-N-benzoylethanimidate is a compound of increasing interest due to its potential biological activities. This article aims to explore its biological activity comprehensively, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole moiety linked to a sulfanyl group and an imidate functional group. Its molecular formula is and it has a molecular weight of 284.37 g/mol. The structure can be represented as follows:
Antimicrobial Properties
Research has indicated that compounds containing benzothiazole structures exhibit significant antimicrobial activity. For instance, studies show that derivatives of benzothiazole can inhibit the growth of various bacteria and fungi. This compound has been tested against several pathogens, demonstrating efficacy in vitro.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
| Candida albicans | 12 |
Cytotoxicity and Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF-7 (breast cancer) | 12 |
| A549 (lung cancer) | 8 |
The proposed mechanism of action for this compound involves the inhibition of key enzymes in the metabolic pathways of target cells. Specifically, it may inhibit topoisomerases involved in DNA replication and repair, leading to cell cycle arrest and apoptosis.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various benzothiazole derivatives, including this compound. Results indicated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Evaluation of Anticancer Properties
In another study focusing on its anticancer properties, this compound was tested against several cancer cell lines. The results showed that it induced apoptosis in a dose-dependent manner, with significant activation of caspases 3 and 7 observed in treated cells . This suggests potential for therapeutic applications in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
